molecular formula C21H21NO6 B1261420 Sterenin C

Sterenin C

Cat. No. B1261420
M. Wt: 383.4 g/mol
InChI Key: QMRGXHZXANRETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sterenin C is a natural product found in Stereum with data available.

Scientific Research Applications

Sterenin C as a Potential Inhibitor in Steroid Synthesis

Sterenin C has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in steroid synthesis. This discovery was made during the first total synthesis of sterenins A, C, and D, highlighting its potential role in influencing steroid hormone metabolism (Shinozuka et al., 2008).

Novel Isoindolinone Alkaloids with Inhibitory Activity

Another significant finding is that Sterenin C, along with sterenins A, B, and D, belongs to a group of novel isoindolinone alkaloids. These compounds have demonstrated potent selective inhibitory activities against 11β-HSD1. This property was discovered in a study of basidiomycetes identified as Stereum sp. SANK 21205 (Ito-Kobayashi et al., 2008).

Antifungal Applications

Interestingly, Sterenin C and its analogs have also been found to possess antifungal activities. A study on liquid mycelial fermentations of the fungus Stereum hirsutum identified Sterenin D, closely related to Sterenin C, as having significant antifungal activity against Botrytis cinerea, a common plant pathogen. This suggests a potential application of Sterenin C in biofungicide development (Aqueveque et al., 2017).

properties

Product Name

Sterenin C

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

[7-hydroxy-6-(3-methylbut-2-enyl)-3-oxo-1,2-dihydroisoindol-5-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H21NO6/c1-10(2)4-5-13-17(8-14-15(19(13)25)9-22-20(14)26)28-21(27)18-11(3)6-12(23)7-16(18)24/h4,6-8,23-25H,5,9H2,1-3H3,(H,22,26)

InChI Key

QMRGXHZXANRETB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=C(C(=C3CNC(=O)C3=C2)O)CC=C(C)C)O)O

synonyms

sterenin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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